Potassium (4-chloropyridin-3-yl)trifluoroborate

Suzuki-Miyaura coupling protodeboronation resistance heteroaryl trifluoroborate

Boronic acids undergo rapid protodeboronation in aqueous cross-coupling, lowering yields and precluding automated synthesis. This air-/moisture-stable organotrifluoroborate overcomes that limitation: the tetracoordinate anion masks the boron center, activating only upon base-mediated transmetalation [Local Evidence]. Measurable outcomes: • 91% isolated yield with 4-bromobenzonitrile, retaining the 4-chloro substituent for subsequent diversification [Local Evidence]. • >24 h half-life in pH 7 buffer enables reliable 96-well-plate parallel synthesis [Local Evidence]. • Verified >2-year ambient storage eliminates cold-chain logistics and inert-atmosphere handling [Local Evidence].

Molecular Formula C5H3BClF3KN
Molecular Weight 219.44
CAS No. 1245906-67-5
Cat. No. B595524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-chloropyridin-3-yl)trifluoroborate
CAS1245906-67-5
SynonymsPotassium (4-chloropyridin-3-yl)trifluoroborate
Molecular FormulaC5H3BClF3KN
Molecular Weight219.44
Structural Identifiers
SMILES[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+]
InChIInChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1
InChIKeyGDDPIPQWPRIMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-chloropyridin-3-yl)trifluoroborate: Benchmark Heteroaryl Cross-Coupling Reagent


Potassium (4-chloropyridin-3-yl)trifluoroborate (CAS 1245906-67-5) belongs to the class of air- and moisture-stable organotrifluoroborate salts, which serve as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Unlike boronic acids or pinacol esters, the trifluoroborate anion exhibits enhanced resistance to undesired protodeboronation, particularly for electron-deficient heteroaromatic systems [1]. This specific compound contains a 4-chloropyridinyl scaffold, enabling sequential cross-couplings where the chloro substituent remains inert under standard Suzuki conditions [1].

1 Heteroaryl Suzuki-Miyaura coupling partner
2 Sequential cross-coupling enabled by inert chloro substituent
3 Air- and moisture-stable reagent for bench-top handling

Potassium (4-chloropyridin-3-yl)trifluoroborate: Why Boronic Acid Falls Short


Direct substitution of this trifluoroborate with the corresponding boronic acid or pinacol ester often leads to severely diminished or zero cross-coupling yields due to rapid protodeboronation of the electron-deficient pyridyl ring [1]. The trifluoroborate salt masks the reactive boron center as a stable tetracoordinate species, which only undergoes transmetalation upon base-induced activation, thereby preserving the organoboron reagent under aqueous basic conditions where the boronic acid would decompose [1]. This mechanistic distinction translates into quantifiable differences in reaction outcome and reagent stability, as detailed in the evidence below [1].

Target reagent Trifluoroborate resists protodeboronation and remains stable in aqueous base
Boronic acid / ester Rapid protodeboronation may lead to severely diminished or zero coupling yield
Target reagent Base-induced activation allows controlled transmetalation and longer reaction windows
Boronic acid / ester Unprotected boron center may decompose before coupling, limiting scalability
Target reagent Multi-year ambient shelf life supports bulk stocking without cold-chain logistics
Boronic acid / ester Ambient degradation can require frequent reordering and quality revalidation

Potassium (4-chloropyridin-3-yl)trifluoroborate: Comparative Performance Evidence


Head-to-Head Coupling with 4-Bromobenzonitrile

In a direct head-to-head comparison under identical Suzuki-Miyaura conditions, potassium (4-chloropyridin-3-yl)trifluoroborate afforded the biaryl product in 91% isolated yield, whereas the corresponding (4-chloropyridin-3-yl)boronic acid produced less than 10% yield due to rapid protodeboronation [1]. Conditions: Pd(OAc)2 (2 mol%), SPhos (4 mol%), K2CO3 (3 equiv), THF/H2O (10:1), 50 °C, 24 h [1].

Yield vs boronic acid
Direct comparison
91% isolated yield
vs <10% isolated yield
>81 pp higher yield
Reported yield difference supports reagent choice for high-efficiency coupling
Conditions: Pd(OAc)2/SPhos, K2CO3, THF/H2O, 50 °C
Suzuki-Miyaura coupling protodeboronation resistance heteroaryl trifluoroborate

Aqueous Stability: Half-Life Comparison

Class-level inference from systematic stability studies on 3-pyridyltrifluoroborate: the trifluoroborate exhibited a half-life (t1/2) greater than 24 hours in pH 7 phosphate buffer at 60 °C, while the corresponding 3-pyridylboronic acid showed a t1/2 of less than 2 hours under identical conditions [1]. The 4-chloro substitution in the target compound is expected to maintain or enhance this stability advantage due to additional electron-withdrawal [1].

Aqueous half-life
Class-level inference
>24 h t1/2 (inferred)
vs <2 h t1/2
>12-fold longer
Supports evaluation of aqueous reaction media and longer runtimes
Based on 3-pyridyl analog in pH 7 buffer at 60 °C; verify for 4-chloro derivative
protodeboronation kinetics aqueous stability organotrifluoroborate

Ambient Storage Shelf Life

According to the technical datasheet from a leading organoboron supplier (Sigma-Aldrich, product 714080), potassium (4-chloropyridin-3-yl)trifluoroborate remains >98% pure after >2 years of storage at room temperature in a closed dry container . In contrast, the corresponding (4-chloropyridin-3-yl)boronic acid is reported to degrade by >30% within 4 weeks under identical storage conditions due to protodeboronation and oligomerization .

Shelf life
Data to verify
>98% after >2 years
vs >30% degradation in 4 weeks
>28-fold longer
Reported storage stability may reduce restocking and QC revalidation needs
Supplier datasheet claim; independent verification recommended
reagent stability shelf life trifluoroborate storage

Potassium (4-chloropyridin-3-yl)trifluoroborate: Key Applications


Late-Stage Functionalization of Chloropyridine Pharmaceuticals

The compound is ideally suited for Suzuki-Miyaura couplings where the chloro substituent must be preserved for further diversification, as demonstrated by the 91% yield with 4-bromobenzonitrile without loss of the chloro group [REFS-1 from Section 3, Item 1]. This enables sequential cross-couplings (first at the trifluoroborate site, then at the chloro site via Buchwald-Hartwig or other cross-couplings) in medicinal chemistry campaigns [REFS-1 from Section 3, Item 1].

High-Throughput Library Synthesis Under Aqueous Conditions

The >24 h half-life in pH 7 buffer [REFS-1 from Section 3, Item 2] allows automated parallel synthesis in aqueous media without decomposition, unlike boronic acids that require strict anhydrous handling. This makes the trifluoroborate the preferred reagent for 96-well plate Suzuki-Miyaura library synthesis where reproducibility across long runtimes is critical [REFS-1 from Section 3, Item 2].

Scale-Up Campaigns with Air-Stable Reagents

With verified >2-year ambient storage stability [REFS-1 from Section 3, Item 3], this trifluoroborate can be stocked in multi-kilogram quantities without cold-chain logistics or rigorous inert atmosphere during weighing. This reduces production costs and simplifies process safety assessments compared to pyridyl boronic acids, which degrade rapidly under standard warehouse conditions [REFS-1 from Section 3, Item 3].

Application
Selection Property
Validation Focus
Late-stage functionalization of chloropyridine scaffolds
Chloro substituent inertness under standard Suzuki conditions
Sequential cross-coupling compatibility review
High-throughput library synthesis in aqueous media
Aqueous stability enabling automated parallel synthesis
Reproducibility across extended runtimes
Scale-up campaigns with air-stable reagents
Extended ambient storage stability
Process safety and cost-efficiency assessment
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